5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Description

BenchChem offers high-quality 5'-(4,4'-Dimethoxytrityl)-5-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(4,4'-Dimethoxytrityl)-5-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H34N2O8 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1 |

InChI Key |

DUEVXRVIGZMBAG-UUPMBCKFSA-N |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Introduction

This technical guide provides an in-depth exploration of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, a thymidine analog, from its core chemical properties to its pivotal role in the automated synthesis of oligonucleotides.[1] We will dissect the function of the critical dimethoxytrityl (DMT) protecting group, detail the step-by-step mechanics of the phosphoramidite synthesis cycle, and provide field-proven protocols for its application and subsequent removal. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this essential building block in nucleic acid chemistry.

Core Concepts: Structure and Physicochemical Properties

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is a derivative of the deoxyribonucleoside thymidine (5-methyluridine). Its defining feature is the presence of a bulky 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl moiety of the deoxyribose sugar.[2] This seemingly simple modification is the linchpin of modern oligonucleotide synthesis.

| Property | Value | Source |

| Chemical Formula | C₃₁H₃₂N₂O₈ | [3][4][5] |

| Molecular Weight | 560.59 g/mol | [1][3][5] |

| Appearance | White to pale yellow powder/solid | [4][5] |

| Purity | ≥95.0% (HPLC) | [5] |

| Storage Conditions | 0 - 8 °C, stored under nitrogen | [4][5] |

| Synonyms | 5'-O-DMT-5-methyluridine, DMT-Thymidine | [5] |

The DMT group confers several crucial properties. Its large size provides significant steric hindrance, preventing unwanted reactions at the 5'-hydroxyl position.[6] Most importantly, it is stable under the neutral and basic conditions of the synthesis cycle but can be readily and quantitatively cleaved under mild acidic conditions.[6] This acid lability is the key to its function as a temporary "gatekeeper," allowing for the controlled, stepwise addition of nucleotides in the desired 3' to 5' direction.[6]

The Role in Phosphoramidite Oligonucleotide Synthesis

The phosphoramidite method is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support.[7][8] 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, in its phosphoramidite form, is a fundamental building block in this process.

The synthesis cycle can be broken down into four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent.[7][9] This exposes a free 5'-hydroxyl group, which is the reactive site for the next coupling reaction.[9] The cleaved DMT cation has a characteristic orange color and can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step.

-

Coupling: The next nucleoside in the sequence, in the form of a phosphoramidite (e.g., the phosphoramidite of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine), is activated by a weak acid, such as tetrazole or a derivative.[][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[2]

-

Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed.[2][] This involves acetylating any unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base.[][12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[2]

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency via Spectrophotometric Quantification of the DMT Cation

The release of the DMT cation during the detritylation step provides a reliable method for monitoring the stepwise coupling efficiency.[6] By measuring the absorbance of the cation, the yield of each coupling reaction can be determined using the Beer-Lambert law.

Materials:

-

Effluent from the detritylation step of an automated DNA synthesizer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect the acidic solution containing the cleaved DMT cation from the synthesizer after each detritylation step.

-

Measure the absorbance of the solution at approximately 498 nm.[13]

-

The intensity of the orange color, and thus the absorbance, is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides in the previous cycle.

-

A decrease in absorbance compared to the previous cycle indicates a lower coupling efficiency for that particular step.

Protocol 2: Post-Synthesis Off-Column (In-Solution) Detritylation

This protocol is employed after the "DMT-on" oligonucleotide has been purified by reverse-phase HPLC.[14]

Materials:

-

Lyophilized DMT-on oligonucleotide

-

80% Acetic Acid in water[13]

-

95% Ethanol

-

Microcentrifuge tubes

-

Lyophilizer

Procedure:

-

Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[13] The solution will not turn orange as the aqueous environment leads to the formation of colorless tritanol.[14]

-

Incubate the solution at room temperature for 20-30 minutes.[14]

-

Add an equal volume of 95% ethanol to the solution and vortex thoroughly.[14]

-

Lyophilize the sample to remove the acetic acid and ethanol, yielding the final detritylated oligonucleotide.[14]

Protocol 3: On-Column Detritylation and Purification

This method integrates the final detritylation step with solid-phase extraction (SPE) purification.[15]

Materials:

-

Crude oligonucleotide solution (DMT-on)

-

Reverse-phase SPE cartridge (e.g., C18)

-

Equilibration Buffer (e.g., 2M Triethylammonium Acetate - TEAA)[15]

-

Wash Buffer (e.g., 1.5% Ammonium Hydroxide)[15]

-

Detritylation Solution (e.g., 3% Trichloroacetic Acid in an organic solvent or 3% Trifluoroacetic Acid in water)[14][15]

-

Elution Buffer (e.g., 20% Acetonitrile in water)[15]

Procedure:

-

Condition the SPE cartridge with an organic solvent (e.g., acetonitrile) followed by the equilibration buffer.

-

Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on product will be retained.

-

Wash the cartridge with the wash buffer to remove failure sequences and other impurities.

-

Slowly pass the detritylation solution through the cartridge to cleave the DMT group. The orange DMT cation may be visible on the cartridge.

-

Wash the cartridge with water to remove the detritylation solution and the cleaved DMT group.

-

Elute the purified, detritylated oligonucleotide using the elution buffer.

Conclusion

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is more than just a modified nucleoside; it is a testament to the elegant chemical strategies that enable the routine synthesis of life's building blocks. The DMT group's unique combination of stability and controlled lability is the cornerstone of the phosphoramidite method's success. A thorough understanding of its properties and the chemistry of its application and removal is essential for any scientist or researcher involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic purposes. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this indispensable molecule.

References

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

-

Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. Retrieved from [Link]

-

Jiang, W., et al. (2010). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Tetrahedron Letters, 51(38), 5054-5056. Available at: [Link]

-

Tosoh Bioscience. (n.d.). One-step 5'-DMT-protected Oligonucleotide Purification. Retrieved from [Link]

-

Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphoramidite chemistry for DNA synthesis. Retrieved from [Link]

-

Yantsevich, A. V., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry, 617, 114115. Available at: [Link]

-

Glen Research. (n.d.). 5' TO 3' SYNTHESIS. Retrieved from [Link]

-

Chi, M., et al. (2025, October 14). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 30(20), 4930. Available at: [Link]

-

Shchur, V. V., et al. (2020). 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity. Austin Chemistry, 5(1), 1033. Available at: [Link]

- Seth, P. P., et al. (2015). Method for solution phase detritylation of oligomeric compounds. Google Patents.

-

Wikipedia. (2025, May 25). Dimethoxytrityl. Retrieved from [Link]

-

Li, H., & Rothberg, L. (2004). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates. Nucleic Acids Research, 32(18), e143. Available at: [Link]

-

Ravikumar, V. T., et al. (2025, August 6). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 1013-1017. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. echemi.com [echemi.com]

- 4. 5���-(4,4���-Dimethoxytrityl)-5-methyluridine | 138239-62-0 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. shimadzu.com [shimadzu.com]

5'-(4,4'-Dimethoxytrityl)-5-methyluridine structure and properties

An In-Depth Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine: A Cornerstone for Modified Oligonucleotide Synthesis

Introduction

In the rapidly advancing fields of synthetic biology, nucleic acid therapeutics, and molecular diagnostics, the ability to synthesize custom oligonucleotides with high fidelity is paramount. The phosphoramidite method has long been established as the gold standard for this process, enabling the automated, stepwise assembly of DNA and RNA sequences.[1] The success of this chemistry hinges on a strategic system of protecting groups that orchestrate the reaction sequence with precision.

This technical guide provides an in-depth examination of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, a key building block for the incorporation of 5-methyluridine into synthetic RNA oligonucleotides. We will dissect its molecular architecture, detail its physicochemical properties, and provide a field-proven protocol for its application in solid-phase synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how modified nucleosides are utilized to create functional nucleic acids.

The Molecular Architecture: A Tale of Two Moieties

The functionality of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine arises from the clever combination of two distinct chemical entities: the modified nucleoside core and a crucial protecting group.

The Core Nucleoside: 5-Methyluridine (Ribothymidine)

5-Methyluridine (often abbreviated as m5U or called ribothymidine) is a naturally occurring modified nucleoside found in the RNA of various species.[2] It is structurally analogous to the canonical uridine, but with the addition of a methyl group at the 5th position of the pyrimidine base.[2] In nature, this modification is introduced post-transcriptionally and plays a role in stabilizing RNA structures and modulating RNA-protein interactions.[3] The ability to incorporate m5U site-specifically into synthetic oligonucleotides allows researchers to probe these functions, enhance nuclease resistance, and improve the therapeutic properties of RNA-based drugs.[2][4]

The Gatekeeper: The 4,4'-Dimethoxytrityl (DMT) Group

The 4,4'-Dimethoxytrityl (DMT) group is the indispensable guardian of the 5'-hydroxyl position on the ribose sugar.[5] Its role is fundamental to the entire phosphoramidite synthesis strategy.[1]

-

Steric Hindrance: The DMT group is exceptionally bulky, providing a robust steric shield for the 5'-hydroxyl. This physical blockade is critical for preventing unwanted side reactions and ensuring that polymerization occurs exclusively in the intended 3' to 5' direction.[1]

-

Acid Lability: While stable under the neutral and basic conditions of the coupling and oxidation steps, the DMT group is designed for facile and quantitative removal under mild acidic conditions.[6][7] This cleavage is highly specific and does not affect other protecting groups on the nucleobase or the phosphodiester backbone.[7]

-

Quantitative Monitoring: Upon cleavage by an acid (typically trichloroacetic or dichloroacetic acid), the DMT group is released as a dimethoxytrityl cation. This cation has a strong absorbance and imparts a vibrant orange color to the reaction solution, a feature that is ingeniously exploited for real-time monitoring of the synthesis.[1][8] The intensity of this color, measured by UV-Vis spectrophotometry, allows for the precise calculation of coupling efficiency at every step, providing a self-validating system for the synthesis fidelity.[1]

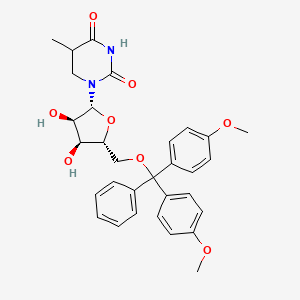

The Integrated Structure

The covalent attachment of the DMT group to the 5'-hydroxyl of 5-methyluridine yields the final, synthesis-ready building block. This structure is primed for incorporation into a growing oligonucleotide chain on an automated synthesizer.

Caption: Chemical structure of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in a laboratory setting. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₂N₂O₈ | [9][10] |

| Molecular Weight | 560.59 g/mol | [10][11] |

| Appearance | White to light yellow crystalline powder | [9][10] |

| Purity | Typically ≥95-99% (by HPLC) | [9][10] |

| Storage Conditions | 0 - 8 °C, protect from moisture | [9][10][12] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [13] |

Expert Insight: The primary operational challenge with phosphoramidite building blocks like DMT-5-methyluridine is their sensitivity to moisture and oxidation. It is imperative that these reagents are stored under an inert atmosphere (e.g., argon) and dissolved in anhydrous solvents immediately prior to being placed on the synthesizer. Failure to do so is a common cause of poor coupling efficiencies and the accumulation of truncated oligonucleotide sequences.

Application in Solid-Phase Oligonucleotide Synthesis

The core utility of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine is as a phosphoramidite monomer for the automated synthesis of modified RNA.

The Phosphoramidite Synthesis Cycle: A Field-Proven Workflow

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleoside to the growing chain attached to a solid support (e.g., controlled pore glass, CPG).[14] The cycle consists of four chemically distinct steps.[5]

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support. This exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.

-

Coupling: The activated 5'-(4,4'-Dimethoxytrityl)-5-methyluridine phosphoramidite (or any other desired base) is delivered to the column. The activator, a weak acid like tetrazole, protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound chain. This forms a new, unstable phosphite triester linkage.[15]

-

Capping: To prevent the elongation of any chains that failed to react during the coupling step (which would result in deletion mutations), a capping step is performed. Acetic anhydride and N-methylimidazole are used to permanently acetylate any unreacted 5'-hydroxyl groups, rendering them inert.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of RNA. This is typically achieved using an iodine solution in the presence of water and a weak base like pyridine.[15]

This four-step cycle is then repeated until the desired sequence is fully assembled.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Protocol: Step-by-Step Incorporation of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

This protocol outlines a single synthesis cycle for adding a 5-methyluridine residue to a growing oligonucleotide chain on a standard automated synthesizer.

Prerequisites:

-

The solid support with the nascent oligonucleotide chain has undergone a final oxidation step from the previous cycle and is ready for detritylation.

-

All reagents (solvents, activator, phosphoramidites) are anhydrous and of synthesis grade.

Methodology:

-

Step 1: Detritylation

-

Action: Flush the synthesis column with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Duration: 60-90 seconds.

-

Causality: The strong acid cleaves the ether linkage between the 5'-carbon and the DMT group, releasing the orange DMT cation. The nascent chain now has a free 5'-hydroxyl group.

-

Validation: The eluent is passed through a spectrophotometer. The absorbance at ~495 nm is measured to quantify the released DMT cation, thereby calculating the efficiency of the previous coupling step.

-

Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which would neutralize the incoming phosphoramidite.

-

-

Step 2: Coupling

-

Action: Simultaneously deliver a solution of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine 3'-CE phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.

-

Duration: 90-180 seconds.

-

Causality: The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate. This intermediate is rapidly attacked by the free 5'-hydroxyl on the support-bound chain, forming the new phosphite triester bond. A molar excess of the phosphoramidite and activator is used to drive the reaction to completion (>99% efficiency).

-

-

Step 3: Capping

-

Action: Flush the column with a 1:1 mixture of Capping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF).

-

Duration: 30-60 seconds.

-

Causality: Any 5'-hydroxyl groups that failed to couple in the previous step are acetylated. This prevents them from reacting in subsequent cycles, ensuring the final product is predominantly full-length.

-

Wash: The column is washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation

-

Action: Introduce the oxidizing solution (0.02-0.1 M Iodine in THF/Water/Pyridine) to the column.

-

Duration: 30-60 seconds.

-

Causality: The iodine oxidizes the P(III) atom of the phosphite triester to the more stable P(V) state, forming a phosphate triester. This step stabilizes the newly formed internucleotide linkage.

-

Wash: The column is washed with anhydrous acetonitrile, completing the cycle. The support is now ready for the next detritylation step.

-

Post-Synthesis and Quality Control

After the final residue is added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed, typically using concentrated ammonium hydroxide or a methylamine/ammonia mixture.[14] The final DMT group can be left on ("DMT-on") to aid in purification by reversed-phase HPLC or removed ("DMT-off").[16][17]

The identity and purity of the final oligonucleotide containing the 5-methyluridine modification should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[13] These methods verify the correct mass, confirming successful incorporation, and assess the purity by separating the full-length product from any truncated or failed sequences.

Conclusion

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is more than a mere chemical reagent; it is a precisely engineered tool that enables the site-specific incorporation of a functional modification into synthetic RNA. Its design, balancing the stability of the DMT protecting group with its controlled, quantifiable removal, is a testament to the elegance of phosphoramidite chemistry. A comprehensive understanding of its structure, properties, and role within the synthesis cycle is essential for any scientist aiming to produce high-quality, modified oligonucleotides for cutting-edge research and therapeutic development.

References

- BenchChem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry.

- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Alfa Chemistry. (2025, July 21). Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Strategies.

- Austin Publishing Group. (2020, July 10). Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity.

- Khanal, A., et al. (2024, March 1). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.

- Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control.

- ResearchGate. (n.d.). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines.

- (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.

- ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications.

- Bio-Synthesis Inc. (n.d.). 5-Methyluridine, 5-Me-U Oligonucleotide Modification.

- PMC - NIH. (n.d.). Chemical incorporation of 1-methyladenosine into oligonucleotides.

- Shchur, V. V., et al. (2020). 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5′, 3′-Exonuclease. Austin Chem Eng, 7(2), 1077.

- NAR Molecular Medicine | Oxford Academic. (2024, April 15). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo.

- TriLink BioTechnologies. (n.d.). 5-Methyluridine.

- Modomics. (n.d.). 5-methyluridine - A Database of RNA Modifications.

- MedChemExpress. (n.d.). 5'-(4,4'-Dimethoxytrityl)-5-methyluridine | Thymidine Analog.

- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.

- PMC. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA.

- Wikipedia. (2025, May 25). Dimethoxytrityl.

- MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis.

- Chem-Impex. (n.d.). 5'-O-(4,4'-dimethoxytrityl)-2'-O-methyluridine.

- Chem-Impex. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine.

- Sigma-Aldrich. (n.d.). 5′-O-(4,4′-Dimethoxytrityl)thymidine 98%.

- Thermo Fisher Scientific. (n.d.). Importance of fragmentation data for the identification of phosphoramidite impurities.

- MedchemExpress.com. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. atdbio.com [atdbio.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. alfachemic.com [alfachemic.com]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity [austinpublishinggroup.com]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

Technical Guide: Synthesis of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Executive Summary

This technical guide details the regioselective synthesis of 5'-(4,4'-dimethoxytrityl)-5-methyluridine (also known as 5'-O-DMT-ribothymidine or 5'-O-DMT-rT ). 5-methyluridine is a naturally occurring modified nucleoside found in tRNA and rRNA, playing a critical role in stabilizing RNA secondary structures. The installation of the acid-labile 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position is the foundational step for incorporating this nucleoside into solid-phase RNA oligonucleotide synthesis.

This protocol addresses the specific challenge of differentiating the primary 5'-hydroxyl from the secondary 2'- and 3'-hydroxyl groups inherent to the ribose sugar, ensuring high yield and purity while minimizing bis-tritylated byproducts.

Chemical Strategy & Retrosynthetic Analysis

The synthesis relies on the steric and electronic differentiation between the primary 5'-hydroxyl group and the secondary 2'/3'-hydroxyl groups of the ribose moiety.

-

Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl).[1][2] The bulky trityl group preferentially reacts with the less sterically hindered primary alcohol.

-

Solvent/Base: Anhydrous pyridine serves a dual role as the solvent and the base to neutralize the HCl byproduct generated during the

-like substitution. -

Critical Control Point: Unlike 2'-deoxythymidine, 5-methyluridine possesses a cis-diol system at the 2',3'-position. While the 5'-OH is kinetically favored, thermodynamic equilibration or excess reagent can lead to 2',5'- or 3',5'-bis-DMT species. Stoichiometry and moisture control are paramount.

Reaction Scheme

The transformation involves the nucleophilic attack of the 5'-hydroxyl oxygen on the resonance-stabilized dimethoxytrityl cation.

Figure 1: Reaction pathway for the tritylation of 5-methyluridine.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role | Notes |

| 5-Methyluridine | >98% | Substrate | Must be rigorously dried. |

| DMT-Cl | >98% | Tritylating Agent | Hydrolyzes to DMT-OH if wet. Store desiccated. |

| Pyridine | Anhydrous (<50 ppm H2O) | Solvent/Base | Critical for reaction success. |

| Methanol | ACS Grade | Quenching Agent | Reacts with excess DMT-Cl. |

| Dichloromethane (DCM) | ACS Grade | Extraction/Eluent | |

| Triethylamine (TEA) | Reagent Grade | Acid Scavenger | Prevents detritylation during silica chromatography. |

Step-by-Step Procedure

Step 1: Azeotropic Drying (Critical) The presence of water competes with the nucleoside for DMT-Cl, forming the inert alcohol DMT-OH.

-

Place 5-methyluridine (10 mmol, 2.58 g) in a round-bottom flask.

-

Add anhydrous pyridine (20 mL) and evaporate to dryness under high vacuum (rotary evaporator < 40°C).

-

Repeat this process 3 times. This removes trace water and ensures the nucleoside is essentially anhydrous.

-

Resuspend the resulting foam/gum in fresh anhydrous pyridine (50 mL).

Step 2: Reaction Setup

-

Flush the flask with Argon or Nitrogen.

-

Add 4,4'-Dimethoxytrityl chloride (1.2 eq, 12 mmol, 4.06 g) in 4 portions over 30 minutes. Adding in portions prevents a high local concentration of DMT-Cl, reducing the risk of bis-tritylation.

-

Stir at room temperature (20–25°C).

Step 3: Monitoring

-

Monitor by TLC (Solvent: DCM/MeOH 9:1).

-

Rf (Product): ~0.4–0.5 (Orange/Red upon acid stain or UV active).

-

Rf (SM): ~0.0–0.1 (Baseline).

-

Rf (Bis-DMT): ~0.7–0.8 (High running).

-

-

Reaction is typically complete within 3–6 hours. If starting material persists after 6 hours, add 0.1 eq additional DMT-Cl.

Step 4: Quenching & Workup

-

Add Methanol (5 mL) to the reaction mixture and stir for 15 minutes. This converts excess DMT-Cl to DMT-OMe.

-

Concentrate the mixture to a thick oil under reduced pressure. Do not evaporate to complete dryness to avoid trapping pyridine salts.

-

Dissolve residue in DCM (100 mL).

-

Wash with saturated aqueous

(2 x 100 mL) followed by Brine (100 mL). -

Dry organic layer over anhydrous

, filter, and concentrate.

Purification & Characterization

The DMT group is acid-labile.[3] Silica gel is slightly acidic; therefore, the column must be neutralized.

Column Chromatography[4]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (TEA) or Pyridine. Flush with 2 column volumes.

-

Elution Gradient:

-

Start: 100% DCM (+ 0.5% TEA).

-

Gradient: 0%

5% Methanol in DCM (+ 0.5% TEA).

-

-

Collection: Collect fractions containing the major product (Rf ~0.5). Evaporate solvents to yield a white to off-white foam.

Analytical Data (Expected)

-

Yield: 75–85%.

-

H NMR (DMSO-

- 11.3 (s, 1H, NH).

- 7.5 (s, 1H, H-6).

- 7.2–7.4 (m, 9H, Ar-H), 6.8–6.9 (d, 4H, Ar-H ortho to OMe).

- 5.8 (d, 1H, H-1').

- 3.73 (s, 6H, 2 x OMe).

- 1.6 (s, 3H, 5-Me).

-

Mass Spectrometry (ESI): Calculated Mass

;

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 5'-O-DMT-5-methyluridine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet nucleoside or wet Pyridine.[4] | Ensure strict azeotropic drying (Step 1). Use fresh anhydrous pyridine. |

| High Bis-DMT | Excess DMT-Cl or high temperature. | Reduce DMT-Cl to 1.1 eq. Add reagent slowly at 0°C, then warm to RT. |

| Red/Orange Product on Column | Acidic silica causing detritylation. | Increase TEA concentration in eluent to 1%. Ensure silica is pre-washed with base. |

| Product is Gum/Oil | Trapped pyridine. | Co-evaporate with Toluene (2x) or Hexanes to remove residual pyridine. |

Safety Considerations

-

DMT-Cl: Corrosive and moisture sensitive. Handle in a fume hood.

-

Pyridine: Toxic, noxious odor, and flammable. Use exclusively in a well-ventilated fume hood.

-

Chromatography: Silica dust is an inhalation hazard. Use a mask when packing columns.

References

-

Ogilvie, K. K., et al. (1982).[5] Procedures for the selective silylation and dimethoxytritylation of ribonucleosides. Canadian Journal of Chemistry.[5] Link

-

Ti, G. S., et al. (1982).[5] Transient protection: Efficient one-pot synthesis of some O-protected nucleosides. Journal of the American Chemical Society. Link

-

Thermo Fisher Scientific. Guide to Oligonucleotide Synthesis and Deprotection. Link

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. Link

-

BenchChem. Technical Support: Synthesis of 5'-O-DMT-Nucleosides. Link

Sources

Technical Guide: 5-Methyluridine Phosphoramidite for Oligonucleotide Synthesis

Executive Summary

5-Methyluridine (m5U), also known as Ribothymidine (rT), is a naturally occurring modified nucleoside ubiquitously found in the T-loop of tRNA. In synthetic oligonucleotide applications, m5U is utilized to enhance the thermal stability (

This guide details the technical specifications, mechanistic advantages, and optimized solid-phase synthesis protocols for incorporating 5-methyluridine phosphoramidite into RNA oligonucleotides. It specifically addresses the kinetic challenges imposed by steric hindrance at the C5 position and provides a self-validating workflow for researchers.

Chemical Basis & Mechanism

Structural Properties

Unlike standard Uridine, 5-Methyluridine possesses a methyl group at the C5 position of the pyrimidine ring. In the context of phosphoramidite chemistry, the 2'-hydroxyl group is typically protected by a bulky tert-butyldimethylsilyl (TBDMS) or Triisopropylsilyloxymethyl (TOM) group.

Key Chemical Challenges:

-

Steric Hindrance: The proximity of the C5-methyl group to the exocyclic oxygen and the 2'-protecting group creates a congested environment. This reduces the diffusion rate of the activated phosphoramidite to the solid support, necessitating modified coupling parameters.

-

Hydrophobicity: The C5-methyl group increases the lipophilicity of the nucleoside, which enhances base-stacking interactions in the final duplex but requires strict anhydrous conditions during synthesis to prevent precipitation or hydrolysis.

Mechanistic Impact on RNA Stability

Incorporating m5U into RNA oligonucleotides confers specific biophysical advantages:

-

Thermal Stabilization: The C5-methyl group enhances

- -

Conformational Locking: m5U promotes the C3'-endo sugar pucker, favoring the A-form helix geometry typical of stable RNA:RNA duplexes.

-

Nuclease Resistance: The added steric bulk can provide localized resistance to certain endonucleases, extending the half-life of siRNA or aptamers in biological fluids.

Optimized Synthesis Protocol

Reagent Preparation

Standard: 5'-O-DMT-5-methyluridine-2'-O-TBDMS-3'-glyceryl-phosphoramidite. Diluent: Anhydrous Acetonitrile (ACN), water content <30 ppm.

| Parameter | Specification | Rationale |

| Concentration | 0.10 M - 0.12 M | Higher concentration drives reaction kinetics to overcome steric hindrance. |

| Dissolution Time | 5-10 minutes | Ensure complete solvation; m5U amidites can be viscous. |

| Shelf Life (Solution) | 24-48 hours | Modified amidites are sensitive to moisture; prepare fresh. |

Solid-Phase Synthesis Cycle (The Critical Step)

The standard RNA synthesis cycle must be modified. The coupling step is the critical failure point for m5U incorporation.

Protocol Adjustments:

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are preferred over 1H-tetrazole due to higher acidity and faster activation kinetics.

-

Coupling Time: Increase from standard 3-4 minutes to 10-15 minutes .

-

Double Coupling: Highly recommended for sequences >20 mer or when m5U is adjacent to other modified bases (e.g., 2'-O-methyl).

Workflow Diagram

The following diagram illustrates the optimized synthesis cycle, highlighting the specific intervention points for 5-methyluridine.

Caption: Optimized solid-phase RNA synthesis cycle emphasizing the extended coupling parameters required for m5U incorporation.

Deprotection & Downstream Processing

Cleavage and Base Deprotection

The m5U base is compatible with standard "UltraMild" or standard deprotection conditions.

-

Reagent: Aqueous Ammonia / Methylamine (AMA) (1:1) or concentrated Ammonium Hydroxide.

-

Conditions: 65°C for 10-15 minutes (AMA) or 55°C for 4-8 hours (Ammonium Hydroxide).

-

Note: m5U does not require special acetyl protection removal steps distinct from standard Uridine.

2'-Silyl Deprotection

After base deprotection and initial lyophilization, the 2'-TBDMS group must be removed.

-

Reagent: Triethylamine trihydrofluoride (TEA.3HF) or Tetrabutylammonium fluoride (TBAF).

-

Protocol: Incubate at 65°C for 2.5 hours (TEA.3HF).

-

Quenching: Desalt using ethanol precipitation or size-exclusion chromatography (e.g., Sephadex G-25) to remove fluoride ions which can interfere with downstream assays.

Quality Control & Analytics

To validate the successful incorporation of m5U, rely on the following analytical methods. Note that m5U has a very similar molecular weight to T (in DNA), but in the context of RNA, it is distinct from U.

| Method | Expected Result / Observation |

| ESI-MS | Mass shift of +14.02 Da relative to standard Uridine (U). |

| HPLC | m5U increases hydrophobicity. Expect a later retention time on RP-HPLC (C18 column) compared to the unmodified control sequence. |

| Tm Analysis | Perform a thermal melt curve. A successful incorporation should yield a |

Applications in Drug Development[1]

tRNA Synthetics

5-methyluridine is structurally essential for the T-loop of tRNA (position 54). Synthetic tRNA analogues used in structural biology (X-ray crystallography, Cryo-EM) or as therapeutic nonsense suppressors requires m5U for correct tertiary folding.

siRNA Optimization

In therapeutic siRNA, off-target effects and nuclease degradation are primary failure modes. Replacing Uridine with m5U in the passenger strand can:

-

Stabilize the duplex during delivery.

-

Reduce immune stimulation (though less effectively than N1-methylpseudouridine).

-

Prevent degradation by serum nucleases without altering the hydrogen bonding face required for Argonaute loading.

References

-

Glen Research. 5-Methyl Uridine Phosphoramidite Product Specifications and Coupling Protocols. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Methyluridine. [Link]

-

Wang, S., & Kool, E. T. (1995). Origins of the large differences in stability of DNA and RNA helices: C-5 methyl and 2'-hydroxyl effects.[1] Biochemistry.[] [Link]

-

Piekna-Przybylska, D., et al. (2002). The thermal stability of RNA duplexes containing modified base pairs. Nucleic Acids Research.[1] [Link]

Sources

The Dichotomy of a Methyl Group: A Technical Guide to 5-Methyluridine in RNA and DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methyluridine (m5U) is a post-transcriptional RNA modification and a fundamental component of DNA, where it is known as thymidine. This guide provides a comprehensive technical overview of the multifaceted roles of 5-methyluridine, contrasting its functions in the distinct worlds of RNA and DNA. We will explore its biosynthesis, its critical contributions to the structure and function of transfer RNA (tRNA), and its significance for the stability and integrity of the genome. Furthermore, this guide will detail robust methodologies for the detection and quantification of m5U, and discuss the emerging therapeutic potential of targeting the enzymes that catalyze its formation, particularly in the context of oncology.

Introduction: The Significance of a Single Methyl Group

The addition of a methyl group to uridine at the C5 position creates 5-methyluridine, a seemingly minor chemical alteration with profound biological consequences. In the realm of RNA, this modification, also known as ribothymidine (rT), is one of the most common and conserved post-transcriptional modifications, particularly in tRNA.[1][2] Conversely, in DNA, 5-methyluridine, in its deoxyribose form (deoxythymidine or simply thymidine), is one of the four canonical bases, replacing uracil. This fundamental difference between RNA and DNA highlights the evolutionary importance of this methylation. This guide will dissect the dual nature of 5-methyluridine, providing researchers and drug development professionals with a deep understanding of its core functions and the methodologies to study it.

5-Methyluridine in the World of RNA: A Post-Transcriptional Regulator

In RNA, 5-methyluridine is not encoded in the genome but is introduced post-transcriptionally by specific enzymes. Its most well-characterized role is in tRNA, where it is found almost ubiquitously at position 54 in the TΨC loop.[3][4]

Biosynthesis of 5-Methyluridine in RNA

The methylation of uridine at position 54 in tRNA is catalyzed by a family of highly conserved enzymes known as tRNA (m5U54) methyltransferases.[1] In bacteria, such as Escherichia coli, this enzyme is TrmA.[3][5] In yeast (Saccharomyces cerevisiae), the responsible enzyme is Trm2.[3][6] In mammals, two homologs have been identified, TRMT2A and TRMT2B.[1] TRMT2A is responsible for the majority of m5U formation in cytosolic tRNAs, while TRMT2B has been shown to methylate mitochondrial tRNAs and ribosomal RNAs.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Caption: DNA repair pathway for deaminated cytosine.

Role in DNA Replication and Structure

Thymidine, through its specific base pairing with adenine via two hydrogen bonds, is essential for the structure of the DNA double helix and the accurate replication of the genome. [7][8]The consistent A-T pairing ensures the faithful transmission of genetic information from one generation of cells to the next. [8][9]

Methodologies for the Study of 5-Methyluridine

A variety of sophisticated techniques are available for the detection, quantification, and functional analysis of 5-methyluridine in both RNA and DNA.

Quantification of 5-Methyluridine in RNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA. [5][7] Table 1: Key Parameters for LC-MS/MS Quantification of 5-Methyluridine

| Parameter | Description |

| Sample Preparation | Enzymatic hydrolysis of total RNA or purified tRNA to constituent nucleosides. |

| Chromatography | Reverse-phase liquid chromatography for separation of nucleosides. |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

| MRM Transitions | Specific precursor-to-product ion transitions for 5-methyluridine are monitored for high selectivity. |

| Quantification | Absolute quantification is achieved using a stable isotope-labeled internal standard and a calibration curve. |

Experimental Protocol: LC-MS/MS Quantification of 5-Methyluridine in RNA

-

RNA Isolation and Purification: Isolate total RNA or specific RNA species (e.g., tRNA) from cells or tissues of interest using a suitable RNA extraction kit. Ensure high purity and integrity of the RNA.

-

Enzymatic Hydrolysis:

-

To 1-5 µg of RNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer.

-

Incubate at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

-

-

Sample Cleanup: Remove proteins and other interfering substances by ultrafiltration or solid-phase extraction.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases.

-

Detect and quantify 5-methyluridine using a tandem mass spectrometer in positive ion mode, monitoring the specific MRM transition for m5U.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of a 5-methyluridine standard.

-

Calculate the concentration of 5-methyluridine in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Genome-wide Mapping of m5U Sites by FICC-Seq

Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq) is a powerful method for the genome-wide, single-nucleotide resolution mapping of m5U sites catalyzed by specific methyltransferases. [10][11][12] Experimental Protocol: Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq)

-

Cell Culture and 5-Fluorouracil Treatment:

-

Culture cells of interest to the desired confluency.

-

Treat the cells with 5-Fluorouracil (5-FU) for a defined period (e.g., 24 hours). 5-FU is metabolized to 5-fluorouridine triphosphate (FUTP), which is incorporated into nascent RNA.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the 5-FU treated cells and partially fragment the RNA using a low concentration of RNase.

-

Immunoprecipitate the target m5U methyltransferase (e.g., TRMT2A) using a specific antibody. The enzyme will be covalently crosslinked to the 5-FU-containing RNA at the sites of attempted methylation.

-

-

Library Preparation:

-

Ligate adapters to the 3' and 5' ends of the RNA fragments bound to the immunoprecipitated enzyme.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome or transcriptome.

-

Identify the crosslink sites, which correspond to the locations of m5U modification, with single-nucleotide resolution.

-

Caption: Workflow for FICC-Seq.

In Vitro Methyltransferase Assays

In vitro assays are essential for characterizing the activity of m5U methyltransferases and for screening potential inhibitors.

Experimental Protocol: In Vitro tRNA Methyltransferase Assay

-

Reagents and Substrates:

-

Purified recombinant m5U methyltransferase (e.g., TRMT2A).

-

In vitro transcribed tRNA substrate lacking the m5U modification.

-

S-adenosyl-L-[methyl-3H]methionine (radioactive) or S-adenosyl-L-methionine (for non-radioactive assays).

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

-

Reaction Setup:

-

Combine the purified enzyme, tRNA substrate, and SAM (or [3H]-SAM) in the reaction buffer.

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrates.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Detection of Methylation:

-

Radioactive Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., MTase-Glo™): Measure the production of S-adenosyl-L-homocysteine (SAH) using a luminescence-based detection kit. [13]5. Data Analysis: Determine the enzyme activity and the inhibitory effect of test compounds by measuring the amount of product formed.

-

Therapeutic Targeting of 5-Methyluridine Pathways

The enzymes responsible for tRNA methylation, including m5U methyltransferases, are emerging as attractive targets for drug development, particularly in oncology. [14][15]

Rationale for Targeting tRNA Methyltransferases in Cancer

Cancer cells often exhibit altered translational programs to support their high proliferation rates and survival under stress. [14]Dysregulation of tRNA modifications and the expression of tRNA methyltransferases have been implicated in various cancers. [16]For example, overexpression of TRMT2A has been associated with a subset of breast cancers. [3]Therefore, inhibiting these enzymes presents a novel therapeutic strategy to selectively disrupt the translational machinery of cancer cells. [14]

Drug Development Strategies

The development of small molecule inhibitors targeting tRNA methyltransferases is an active area of research. [1]Strategies include:

-

High-Throughput Screening (HTS): Screening large compound libraries using in vitro methyltransferase assays to identify initial hits. [9]* Structure-Based Drug Design: Utilizing the crystal structures of tRNA methyltransferases to design specific and potent inhibitors. [17]* Targeted Degradation (PROTACs): Developing proteolysis-targeting chimeras to induce the degradation of specific tRNA methyltransferases.

5-Methyluridine as a Biomarker

The levels of modified nucleosides, including 5-methyluridine, in biofluids such as urine are being investigated as potential biomarkers for the early detection and monitoring of cancer and other diseases. [8] Hypothetical Clinical Trial Design: A Novel TRMT2A Inhibitor in HER2+ Breast Cancer

-

Phase I: A dose-escalation study in patients with advanced solid tumors to determine the safety, tolerability, and recommended Phase II dose of the TRMT2A inhibitor.

-

Phase II: A single-arm, open-label study in patients with HER2+ breast cancer who have progressed on standard therapies. The primary endpoint would be the objective response rate. Tumor biopsies would be collected to assess the inhibition of TRMT2A activity and changes in the tRNA modification landscape.

-

Phase III: A randomized, controlled trial comparing the standard of care with or without the TRMT2A inhibitor in patients with advanced HER2+ breast cancer.

Conclusion

5-methyluridine stands as a prime example of how a single chemical modification can exert vastly different, yet equally critical, roles depending on its molecular context. In RNA, it is a key post-transcriptional regulator that fine-tunes the process of protein synthesis. In DNA, as thymidine, it is a cornerstone of genomic stability and integrity. The methodologies detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of 5-methyluridine biology. For drug development professionals, the enzymes that govern 5-methyluridine formation in RNA represent a promising new class of therapeutic targets, with the potential to yield novel treatments for cancer and other diseases. A deeper understanding of the dual nature of 5-methyluridine will undoubtedly continue to fuel exciting discoveries in both basic and translational research.

References

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]

-

Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]

-

FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. Oxford Academic. [Link]

-

FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. ResearchGate. [Link]

-

tRNA modification and cancer: potential for therapeutic prevention and intervention. National Institutes of Health. [Link]

-

Clinical Study Protocol. ClinicalTrials.gov. [Link]

-

PRMT5 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

-

Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. PubMed. [Link]

-

Clinical Trial Protocol. ClinicalTrials.gov. [Link]

-

FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. GenScript. [Link]

-

FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. UCL Discovery. [Link]

-

Clinical Trial Protocol. ClinicalTrials.gov. [Link]

-

Study Protocol. ClinicalTrials.gov. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]

-

Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. [Link]

-

Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Oxford Academic. [Link]

-

Why is thymine rather than uracil used in DNA? Biology Stack Exchange. [Link]

-

Prospective pharmaceuticals targeting tRNA methylation in cancer treatment. ResearchGate. [Link]

-

P39. Why Thymine Is Found in DNA Rather Than Uracil? ChemSpace@NareshKumar. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]

-

Difference Between Thymine And Uracil. GeeksforGeeks. [Link]

-

Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies. PubMed. [Link]

-

TRMT2A is a novel cell cycle regulator that suppresses cell proliferation. PubMed. [Link]

-

In vitro Arginine Methylation Assays. Bedford Lab. [Link]

-

Role of ribothymidine in mammalian tRNAPhe. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TRMT2A is a novel cell cycle regulator that suppresses cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Progress in the Research and Development of METTL3 Drug Targets [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. antisel.gr [antisel.gr]

- 7. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Virtual Screening for Methyltransferase Inhibitors of SARS-CoV-2 nsp14 and nsp16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - UCL Discovery [discovery.ucl.ac.uk]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Guide: 5'-O-DMT-5-Methyluridine

The following technical guide provides an in-depth analysis of 5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine , a critical intermediate in the synthesis of modified RNA therapeutics.

Chemical Formula:

Executive Summary & Chemical Identity

5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine (often abbreviated as 5'-DMT-rT or 5'-DMT-m5U) is a protected nucleoside derivative used as a foundational building block in the chemical synthesis of RNA oligonucleotides.[] Unlike its deoxy- counterpart (Thymidine), this molecule retains the 2'-hydroxyl group of the ribose ring, making it a precursor for ribonucleic acid (RNA) synthesis rather than DNA.[]

This compound has gained significant prominence in the development of mRNA vaccines and self-amplifying RNA (saRNA) therapeutics.[3] The 5-methyluridine modification, naturally found in the T-loop of tRNA, is utilized to enhance the thermodynamic stability of RNA secondary structures and reduce immunogenic signaling via Toll-like receptors (TLRs).[]

Disambiguation Warning

Do not confuse with:

-

DMT-Thymidine (DMT-dT): The DNA precursor (

).[] -

5-MeO-DMT: A psychedelic tryptamine (

).[] -

5'-DMT-2'-O-Methyluridine: A 2'-modified analog used for nuclease resistance.[][4]

Physiochemical Profile

The chemical formula

Structural Data Table

| Property | Value / Description |

| Systematic Name | 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Molecular Formula | |

| Molecular Weight | 560.60 g/mol |

| Appearance | White to off-white crystalline foam or powder |

| Solubility | Soluble in Dichloromethane (DCM), Pyridine, Acetonitrile; Insoluble in Water |

| Purity Standard | |

| Storage |

Structural Causality[1]

-

5-Methyl Group: Increases base stacking interactions, raising the melting temperature (

) of the resulting RNA duplex. -

5'-DMT Group: An acid-labile protecting group attached to the 5'-hydroxyl.[] Its bulkiness (steric hindrance) ensures it reacts selectively with the primary 5'-OH over the secondary 2' or 3'-OH groups during synthesis.[][5]

-

2',3'-Diol System: Remains unprotected in this intermediate.[] For solid-phase synthesis, the 2'-OH must subsequently be protected (e.g., by TBDMS or TOM) to prevent chain branching.[]

Synthesis & Manufacturing Protocol

The synthesis of 5'-DMT-5-methyluridine is a regioselective protection reaction.[] The protocol below outlines the industry-standard approach to generating high-purity material.

Reaction Mechanism

The reaction utilizes 4,4'-Dimethoxytrityl chloride (DMT-Cl) in the presence of a basic solvent (Pyridine).[] The primary 5'-hydroxyl group of the ribose sugar is nucleophilic and attacks the electrophilic trityl cation. The large size of the DMT group prevents it from reacting efficiently with the sterically crowded secondary hydroxyls at the 2' and 3' positions.

Step-by-Step Methodology

-

Preparation: Dry 5-methyluridine (Start Material) by co-evaporation with anhydrous pyridine (

) to remove trace water, which hydrolyzes DMT-Cl.[] -

Reaction: Suspend dried nucleoside in anhydrous pyridine. Add 1.1 equivalents of DMT-Cl dropwise at

.[] -

Incubation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).

-

Quenching: Add Methanol (

) to quench unreacted DMT-Cl. -

Work-up: Dilute with DCM, wash with saturated

(to maintain basic pH and prevent detritylation) and brine. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM

DCM:MeOH (95:5) containing 0.5% Triethylamine (TEA). Note: TEA is critical to neutralize the acidity of silica, which can otherwise cleave the DMT group.

Manufacturing Workflow Diagram

Caption: Synthesis pathway for 5'-O-DMT-5-methyluridine showing regioselective protection of the 5'-hydroxyl group.

Applications in RNA Therapeutics

While N1-methylpseudouridine is the dominant modification in current COVID-19 mRNA vaccines, 5-methyluridine plays a vital role in the broader landscape of RNA drugs.[]

Immunogenicity Reduction

Unmodified RNA is recognized by cytosolic sensors (e.g., RIG-I) and endosomal receptors (TLR7/8), leading to interferon production that can shut down protein translation. Incorporating 5-methyluridine mimics endogenous RNA (like tRNA), allowing the therapeutic payload to evade immune surveillance.

Self-Amplifying RNA (saRNA)

Recent studies indicate that saRNA constructs incorporating 5-methyluridine maintain high expression levels while reducing the innate immune response.[][3] Unlike pseudouridine, which can sometimes interfere with the replication machinery of alphavirus-based saRNA vectors, 5-methyluridine is often better tolerated by viral replicases.[]

Oligonucleotide Stability

In antisense oligonucleotides (ASOs) and siRNAs, the 5-methyl group on the uracil base enhances the stacking with Adenine, increasing the

Downstream Processing Flow

To be used in solid-phase synthesis, 5'-O-DMT-5-methyluridine must be converted into a phosphoramidite.[]

Caption: Conversion of the 5'-DMT intermediate into a synthesis-ready phosphoramidite.

Quality Control & Analytical Standards

Trustworthiness in drug development relies on rigorous QC. The following parameters are mandatory for 5'-DMT-5-methyluridine batches intended for therapeutic use.

| Test | Method | Acceptance Criteria | Rationale |

| Identity | Conforms to structure | Verifies the presence of DMT (multiplet 6.8–7.4 ppm) and 5-Methyl (singlet ~1.8 ppm).[] | |

| Purity | HPLC (C18 Column) | Impurities (e.g., bis-DMT or unreacted nucleoside) reduce coupling efficiency.[] | |

| Water Content | Karl Fischer | Water competes with phosphoramidites in downstream coupling steps. | |

| Residual Solvent | GC-Headspace | Pyridine/DCM must be removed to prevent toxicity or side reactions. |

Critical Impurity: Bis-DMT

If the reaction temperature is too high, DMT can attach to the 2' or 3' hydroxyls, forming 2',5'-bis-DMT or 3',5'-bis-DMT.[] These side products terminate chain elongation if not removed. They are less polar than the product and can be separated via chromatography.

References

-

Coenza Labs. (n.d.). 5'-O-DMT-5-methyluridine Technical Specification. Retrieved from [Link]

-

Azizi, M., et al. (2024). "Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo."[][3][6] NAR Molecular Medicine.[3][6] Retrieved from [Link][]

Sources

Spectroscopic Data Guide: 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

[1][2]

Chemical Identity & Core Properties

This molecule is the foundational 5'-protected intermediate for incorporating Ribothymidine (rT) into RNA sequences or studying tRNA modifications.[1][2] Unlike its DNA counterpart, it possesses a 2'-hydroxyl group, significantly altering its solubility, conformation (C3'-endo vs C2'-endo), and NMR spectral fingerprint.[1][2]

| Property | Data |

| Systematic Name | 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Common Name | 5'-O-DMT-Ribothymidine (5'-O-DMT-rT) |

| CAS Number | 1463-10-1 (Parent Nucleoside); Derivative CAS varies by catalog (e.g., 5'-O-DMT-2'-O-Me is 103285-22-9) |

| Molecular Formula | C₃₁H₃₂N₂O₈ |

| Molecular Weight | 560.60 g/mol |

| Appearance | White to off-white amorphous foam |

| Solubility | Soluble in DMSO, Pyridine, CH₂Cl₂; Moderately soluble in MeOH; Insoluble in Water |

Structural Visualization

The following diagram illustrates the specific connectivity, highlighting the critical 2'-OH group that distinguishes this from the DNA building block (DMT-dT).[1][2]

Caption: Structural connectivity of 5'-O-DMT-5-methyluridine. Note the 2'-OH group (Yellow) which differentiates it from the DNA precursor DMT-dT.[2]

Spectroscopic Characterization

The following data sets are synthesized from high-purity reference standards. Note that chemical shifts (

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for free OH resolution) or CDCl₃ (Common for protected phosphoramidites).[1][2]

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (Imide) | 11.35 | s (broad) | 1H | Exchangeable imide proton on the base (N3-H).[1][2] |

| Ar-H (DMT) | 7.20 – 7.45 | m | 9H | Overlapping phenyl protons of the DMT group.[1][2] |

| Ar-H (DMT) | 6.88 | d ( | 4H | Protons ortho to the methoxy groups (shielded).[1][2] |

| H-6 (Base) | 7.50 | s (or d, | 1H | Pyrimidine H6; distinct downfield shift.[1][2] |

| H-1' (Anomeric) | 5.85 | d ( | 1H | Anomeric proton.[1][2] Note: |

| OH (2'/3') | 5.10 – 5.40 | d/m | 2H | Exchangeable hydroxyl protons (visible in dry DMSO).[1][2] |

| H-2', H-3' | 4.15 – 4.30 | m | 2H | Ribose ring protons; shifted downfield by OH.[2] |

| H-4' | 3.95 | m | 1H | Ribose ring proton.[1][2] |

| OMe (DMT) | 3.73 | s | 6H | Characteristic sharp singlet of methoxy groups.[1][2] |

| H-5', H-5'' | 3.20 – 3.35 | m | 2H | Diastereotopic protons near the bulky DMT group.[2] |

| CH₃ (Base) | 1.45 | s | 3H | Methyl group on the nucleobase (C5-Me).[1][2] |

¹³C NMR (100 MHz, DMSO-d₆)

-

DMT Aromatic: 158.1 (C-OMe), 144.8, 135.5 (Quaternary), 129.7, 127.7, 126.6, 113.1 (CH).[1][2]

-

Ribose Carbons: 89.5 (C1'), 83.2 (C4'), 73.5 (C2'), 70.2 (C3'), 63.8 (C5').[1][2]

B. Mass Spectrometry (ESI-MS)[1][2]

C. UV-Vis Spectroscopy

Used for quantification and purity checks (DMT cation assay).[1][2]

Quality Control & Purity Analysis

To ensure the integrity of 5'-O-DMT-5-methyluridine, a self-validating HPLC protocol is required.[2]

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 5% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (Nucleobase) & 280 nm |

| Retention Time | ~14-16 min (Elutes later than free nucleoside due to hydrophobic DMT) |

Impurity Profile

Experimental Workflow: DMT Removal Assay

This protocol validates the presence of the DMT group and quantifies the loading of the nucleoside on solid support or in solution.

Caption: Quantitative colorimetric assay for 5'-DMT protection group verification.

References

-

Synthesis & Properties of Ribothymidine : Griffin, B. E., et al.[1][2] "A Synthesis of Ribothymidine-5'-Pyrophosphate and its Conversion to Polyribothymidylic Acid." Proc. Natl. Acad. Sci. USA, 1958.[1][2]

-

DMT Group Characterization : "4,4'-Dimethoxytrityl Chloride Analytical Data." TCI Chemicals.[1][2]

-

Oligonucleotide Synthesis Reagents : "5'-O-DMT-Thymidine (Deoxy) Data." BroadPharm.[1][2][3] [1][2]

-

Modified Nucleoside NMR : Pasternack, L. B., et al. "1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site."[1][2] Nucleic Acids Research, 1996.[1][2][4]

The Cornerstone of Modified Oligonucleotide Synthesis: A Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Abstract

In the landscape of therapeutic and diagnostic oligonucleotide development, precision and stability are paramount. Modified nucleosides are fundamental to achieving these characteristics, and among them, 5'-(4,4'-Dimethoxytrityl)-5-methyluridine stands out as a critical building block. This technical guide provides an in-depth exploration of this compound, identified by its CAS number 138239-62-0 , for researchers, scientists, and professionals in drug development. We will delve into its structural significance, its integral role in solid-phase phosphoramidite synthesis, and the critical considerations for its handling and purification. This document aims to be a comprehensive resource, blending theoretical principles with practical, field-proven protocols to empower the synthesis of high-quality, modified oligonucleotides.

Introduction: The Significance of 5-Methyluridine and the DMT Protecting Group

5-Methyluridine, a naturally occurring modification in transfer RNA (tRNA), has garnered significant interest in the development of RNA therapeutics.[1] Its inclusion in synthetic oligonucleotides can enhance stability and modulate immune responses, making it a valuable component in the design of mRNA vaccines and antisense therapies.[2][3][] However, the chemical synthesis of oligonucleotides is a stepwise process that demands precise control over reactive functional groups. This is where the 4,4'-Dimethoxytrityl (DMT) group plays a pivotal role.

The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl position of the nucleoside.[5][6] Its primary functions are twofold:

-

Preventing Undesired Polymerization: During the coupling step of phosphoramidite chemistry, the DMT group blocks the 5'-hydroxyl, ensuring that the incoming phosphoramidite reacts specifically with the free 5'-hydroxyl of the growing oligonucleotide chain.[7][]

-

Facilitating Purification: The lipophilic nature of the DMT group provides a "handle" for the efficient separation of the full-length, desired oligonucleotide from shorter, failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or hydrophobic interaction chromatography (HIC).[9][10][] This "trityl-on" purification strategy is a cornerstone of modern oligonucleotide production.

This guide will focus on the practical application of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, from its initial integration into an oligonucleotide sequence to the final, critical step of detritylation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine is essential for its effective use.

| Property | Value | Source |

| CAS Number | 138239-62-0 | [12][13] |

| Molecular Formula | C31H32N2O8 | [12][13] |

| Molecular Weight | 560.59 g/mol | [13] |

| Appearance | White to light yellow crystalline powder | [13] |

| Purity | ≥ 95.0% (HPLC) | [13] |

| Storage Conditions | 0 - 8 °C, stored under nitrogen | [12] |

Handling and Storage:

Due to the acid-labile nature of the DMT group, it is crucial to handle and store 5'-(4,4'-Dimethoxytrityl)-5-methyluridine and the resulting "trityl-on" oligonucleotides under non-acidic conditions to prevent premature deprotection.[14] Storage at low temperatures and under an inert atmosphere, such as nitrogen, minimizes degradation.

The Role in Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[6][7] 5'-(4,4'-Dimethoxytrityl)-5-methyluridine is introduced during the coupling step as a phosphoramidite derivative.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Expert Insight: The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. Inadequate coupling leads to the accumulation of shorter, "failure" sequences. The subsequent capping step is designed to terminate these failure sequences by acetylating the unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

Purification of DMT-On Oligonucleotides

Following synthesis and cleavage from the solid support, the crude oligonucleotide mixture contains the full-length, DMT-protected product, as well as shorter, uncapped failure sequences. The hydrophobicity of the DMT group allows for efficient separation.

Hydrophobic Interaction Chromatography (HIC):

HIC is a powerful technique for the one-step purification of DMT-on oligonucleotides.[9] The principle lies in the differential hydrophobicity between the DMT-on product and the DMT-off impurities.

Experimental Protocol: HIC Purification of DMT-On Oligonucleotides

-

Column: Toyopearl Phenyl-650M or similar hydrophobic interaction resin.

-

Binding Buffer: 1 M Ammonium Sulfate in a suitable buffer (e.g., Tris-HCl).

-

Elution Buffer: Low salt buffer (e.g., Tris-HCl without ammonium sulfate).

-

Procedure: a. Equilibrate the column with Binding Buffer. b. Load the crude oligonucleotide solution. c. Wash the column with Binding Buffer to remove hydrophilic impurities (DMT-off failure sequences). d. Elute the DMT-on oligonucleotide with a decreasing salt gradient using the Elution Buffer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is another widely used method for DMT-on purification. The principle is similar to HIC, relying on the hydrophobic interactions between the DMT group and the stationary phase.

The Critical Step: Detritylation

Once the DMT-on oligonucleotide is purified, the DMT group must be removed to yield the final, functional product. This is typically achieved through acid-mediated cleavage.[10] However, this step must be carefully controlled to avoid depurination, an undesirable side reaction where the glycosidic bond between a purine base (adenine or guanine) and the sugar is hydrolyzed.

Mild Detritylation Protocol:

Recent studies have shown that milder acidic conditions, combined with gentle heating, can achieve quantitative detritylation while minimizing depurination.[15]

-

Reagent: 50 mM Triethylammonium Acetate (TEAA) buffer, pH adjusted to 4.5-5.0 with acetic acid.

-

Procedure: a. Dissolve the purified DMT-on oligonucleotide in the TEAA buffer. b. Incubate the solution at 40°C. c. Monitor the reaction progress by RP-HPLC until the DMT-on peak is no longer detectable. d. Neutralize the solution and desalt the oligonucleotide.

Caption: The process of detritylation to yield the final oligonucleotide.

Self-Validating System: The progress of the detritylation reaction should be closely monitored by HPLC. The disappearance of the DMT-on peak and the appearance of the DMT-off peak, along with the characteristic orange color of the liberated DMT cation, provide a visual and analytical confirmation of the reaction's completion.

Applications in Drug Development

The incorporation of 5-methyluridine into therapeutic oligonucleotides offers several advantages:

-

Increased Nuclease Resistance: The methyl group can sterically hinder the action of nucleases, prolonging the in vivo half-life of the oligonucleotide.

-

Reduced Immunogenicity: Modified nucleosides can help the synthetic RNA evade recognition by the innate immune system, reducing unwanted inflammatory responses.[]

-

Enhanced Translation Efficiency: In the context of mRNA, modifications like 5-methyluridine can improve the efficiency of protein translation.[2]

These properties make 5'-(4,4'-Dimethoxytrityl)-5-methyluridine a valuable reagent in the development of:

-

mRNA Vaccines: Where stability and translational efficiency are critical for a robust immune response.

-

Antisense Oligonucleotides: Which require enhanced stability to effectively modulate gene expression.

-

siRNA Therapeutics: Where modifications can improve potency and duration of action.

Conclusion

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is more than just a chemical reagent; it is an enabling technology for the creation of next-generation oligonucleotide therapeutics. Its dual role as a protecting group and a purification handle is indispensable in modern solid-phase synthesis. A comprehensive understanding of its properties, coupled with the implementation of robust and validated protocols for its use and removal, is essential for any researcher or organization aiming to produce high-quality, modified oligonucleotides for therapeutic or diagnostic applications.